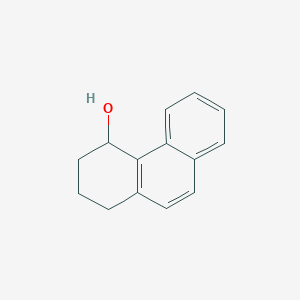
1,2,3,4-Tetrahydrophenanthrene-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydrophenanthrene-4-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of phenanthrene, which is a well-known polycyclic aromatic hydrocarbon. The compound has a molecular formula of C14H14O and is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the tetrahydrophenanthrene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrophenanthrene-4-ol typically involves the hydrogenation of phenanthrene under specific conditions. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under high pressure and elevated temperatures to ensure complete hydrogenation of the phenanthrene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydrophenanthrene-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,2,3,4-Tetrahydrophenanthrene-4-one.
Reduction: Formation of 1,2,3,4-Tetrahydrophenanthrene.
Substitution: Formation of halogenated derivatives such as 4-bromo-1,2,3,4-tetrahydrophenanthrene.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydrophenanthrene-4-ol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,
Eigenschaften
CAS-Nummer |
56179-82-9 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H14O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9,13,15H,3,5,7H2 |
InChI-Schlüssel |
XATSUTOXPXWMRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)


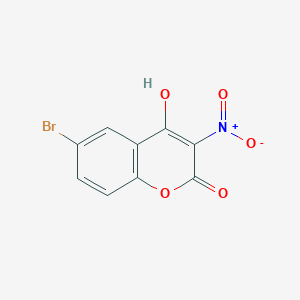
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)




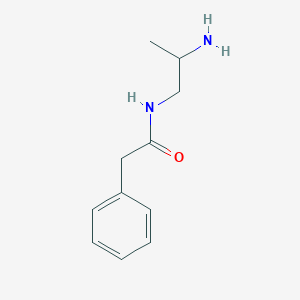
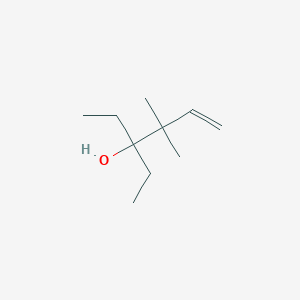
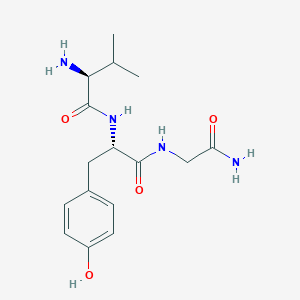

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
